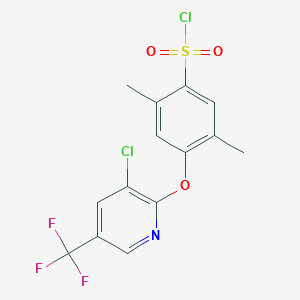
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2,5-dimethyl-benzenesulfonyl chloride
Descripción general
Descripción
The compound “4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2,5-dimethyl-benzenesulfonyl chloride” has a CAS Number of 338422-71-2 and a molecular weight of 372.15 . It is also known by the IUPAC name "4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenesulfonyl chloride" .
Synthesis Analysis
The synthesis of this compound involves the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF . More details about the synthesis process can be found in the referenced paper .Molecular Structure Analysis
The InChI code for this compound is "1S/C12H6Cl2F3NO3S/c13-10-5-7 (12 (15,16)17)6-18-11 (10)21-8-1-3-9 (4-2-8)22 (14,19)20/h1-6H" . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a boiling point of 69-72 degrees . It is a solid at ambient temperature .Aplicaciones Científicas De Investigación
Chloride in Soils and Plant Uptake
A review highlighted the natural inputs of chlorine to soils and its uptake and movement within plants. Chloride, occurring predominantly as the chloride anion (Cl−) in the soil solution, is essential for higher plants, mainly for osmoregulation and enzyme activities. This study provides insights into the movement of chloride in soils and its biological significance, which could be indirectly relevant to understanding the behavior of specific chlorinated compounds in environmental and biological systems (White & Broadley, 2001).
Trifluoromethylation and Chlorination
The use of CF3SO2Cl in forming C–CF3, C–SCF3, C–SOCF3, and C–Cl bonds was reviewed, summarizing recent progress in the application of trifluoromethanesulfonyl chloride for these purposes. This work could shed light on the synthetic versatility and application potential of chlorinated and trifluoromethylated compounds in organic synthesis, possibly related to the chemistry of the compound (Chachignon, Guyon, & Cahard, 2017).
Environmental Impact of Chloride Ions
A mini-review examined over 200 studies on the impact of chloride ions on advanced oxidation processes (AOPs), highlighting the formation of chlorine radicals and their potential effects on organic substrates. While this review focuses on chloride ions in environmental treatments, it underscores the broader context of chloride chemistry in environmental processes, which could be tangentially related to the environmental impact or applications of chlorinated compounds (Oyekunle, Cai, Gendy, & Chen, 2021).
Catalytic and Electrocatalytic Reduction of Perchlorate
This review critically examines the catalytic and electrocatalytic reduction of perchlorate in water, detailing the challenges and prospects of this approach for removing ClO4− due to its health implications. The review might offer peripheral insights into the research and application potential of chlorinated compounds in environmental remediation technologies (Yang et al., 2016).
Safety And Hazards
Direcciones Futuras
Trifluoromethylpyridines, which this compound is a derivative of, are a key structural motif in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests and have applications in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .
Propiedades
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-2,5-dimethylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO3S/c1-7-4-12(24(16,21)22)8(2)3-11(7)23-13-10(15)5-9(6-20-13)14(17,18)19/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRGYRQQZUMOBIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)Cl)C)OC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-5-trifluoromethylpyridin-2-yloxy)-2,5-dimethyl-benzenesulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



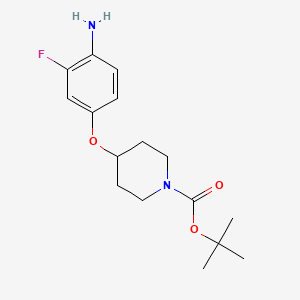



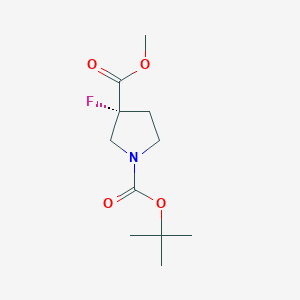
![2-(2-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-methylpropanoic acid](/img/structure/B1407723.png)
![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)
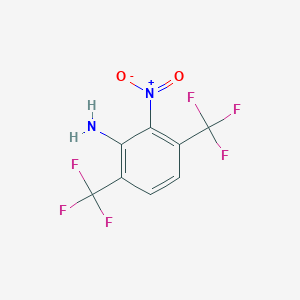
![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]-N-(oxetan-3-yl)piperidin-3-amine](/img/structure/B1407727.png)
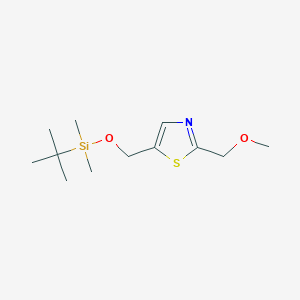
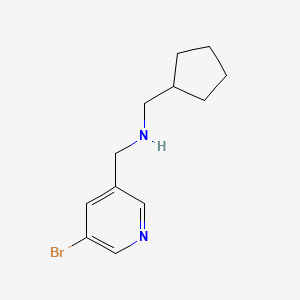
![Tert-butyl 3-[(4-bromophenoxy)methyl]azetidine-1-carboxylate](/img/structure/B1407730.png)
![2,6-Dichloro-4'-fluoro-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1407732.png)
![(1R)-1-[4-chloro-2-(trifluoromethyl)phenyl]ethanamine](/img/structure/B1407737.png)